Ethyl 4-(1H-pyrazol-1-YL)benzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate typically begins with 4-iodobenzoic acid and 1H-pyrazole .
Reaction Conditions: The reaction involves a palladium-catalyzed coupling reaction, often using palladium acetate as the catalyst and triphenylphosphine as the ligand.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 4-(1H-pyrazol-1-yl)benzoate can undergo oxidation reactions, typically using oxidizing agents like or [][3].
Reduction: Reduction reactions can be performed using reducing agents such as or [][3].
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the pyrazole ring can be substituted with various nucleophiles[][3].
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base[][3].
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives[][3].
Scientific Research Applications
Chemistry: Ethyl 4-(1H-pyrazol-1-yl)benzoate is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding due to its ability to interact with various biological targets .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Ethyl 4-(1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the benzoate ester can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
- Ethyl 4-(1H-pyrazol-3-yl)benzoate
- Ethyl 4-(1H-pyrazol-5-yl)benzoate
- Methyl 4-(1H-pyrazol-1-yl)benzoate
- Ethyl 4-(1H-imidazol-1-yl)benzoate
Uniqueness: this compound is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. The presence of the ethyl ester group also enhances its solubility and stability compared to similar compounds .
Properties
IUPAC Name |
ethyl 4-pyrazol-1-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10-4-6-11(7-5-10)14-9-3-8-13-14/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGQSNIJSFGVJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359580 | |
Record name | ETHYL 4-(1H-PYRAZOL-1-YL)BENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143426-47-5 | |
Record name | ETHYL 4-(1H-PYRAZOL-1-YL)BENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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